molecular formula C15H11Cl2N3O B2364067 1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 320422-25-1

1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]

Cat. No.: B2364067
CAS No.: 320422-25-1
M. Wt: 320.17
InChI Key: XOXSMTLADKXVSJ-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]” is a complex organic molecule. It contains an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “1-methyl-1H-indole-2,3-dione” part of the molecule is a derivative of isatin .


Molecular Structure Analysis

The molecular structure of “1-methyl-1H-indole-2,3-dione” has been analyzed . It has a molecular weight of 161.1574 and its IUPAC Standard InChI is InChI=1S/C9H7NO2/c1-10-7-5-3-2-4-6 (7)8 (11)9 (10)12/h2-5H,1H3 .

Scientific Research Applications

  • Structural Analysis and Isomerism : A study by Dziomko et al. (1980) investigated mono- and dihydrazones, including those formed with 1-methyl-1H-indole-2,3-dione. They explored their structures using NMR, IR, and electronic absorption spectroscopy, observing thermal and photochemical transformations between isomers (Dziomko, Stopnikova, Shmelev, Ryabokobylko, Adamová, & Poponova, 1980).

  • Photolytic Behavior : Dimitrijević et al. (2016) studied the photolytic behavior of 1-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone], investigating its potential as a UV absorber in pharmaceutical and cosmetic industries (Dimitrijević, Cvetković, Radovanovic, Nikolić, & Radovanović, 2016).

  • Chemical Structure and Molecular Packing : Pelosi et al. (2005) studied the chemical structure and molecular packing of semicarbazones including 1-methyl-2,3-dihydro-1H-indole-2,3-dione 3-semicarbazone. They highlighted the influence of a methyl group on the isatin N atom on molecular arrangement (Pelosi, Pelizzi, Belicchi Ferrari, Rodríguez-Argüelles, Vieito, & Sanmartín, 2005).

  • Antiviral and Antitubercular Activities : Banerjee et al. (2011) synthesized and evaluated derivatives of 1-methyl-1H-indole-2,3-dione for their antiviral and antitubercular activities. One such compound showed promise against HIV-1 and Mycobacterium tuberculosis (Banerjee, Yogeeswari, Bhat, Thomas, Srividya, & Sriram, 2011).

  • Molecular Structure and Isomers : Karalı (2021) conducted a study to determine the molecular structure and isomers of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione derivatives. They found that the crystal form is the Z-isomer, while the amorphous form is a mixture of E- and Z-isomers (Karalı, 2021).

  • Antimicrobial Screening : Ramadan, Rasheed, and El Ashry (2019) synthesized and screened compounds including 1H-indole-2,3-dione for antimicrobial activity. They found moderate inhibitory activity against certain fungi and bacteria (Ramadan, Rasheed, & El Ashry, 2019).

  • Synthesis of Derivatives : Nadji-Boukrouche et al. (2015) prepared derivatives of 1-methyl-1H-benzo[f]indole-4,9-dione, a compound structurally related to 1-methyl-1H-indole-2,3-dione. Their study explored synthesis techniques and potential applications of these derivatives (Nadji-Boukrouche, On, Khoumeri, Terme, & Vanelle, 2015).

  • Antituberculosis Activity : Güzel, Karalı, and Salman (2008) evaluated the antituberculosis activity of 1H-indole-2,3-dione 3-thiosemicarbazone derivatives. They identified several compounds as potent inhibitors of Mycobacterium tuberculosis growth (Güzel, Karalı, & Salman, 2008).

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)diazenyl]-1-methylindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c1-20-13-5-3-2-4-10(13)14(15(20)21)19-18-9-6-7-11(16)12(17)8-9/h2-8,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVAQDILNWXYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172892
Record name 1-Methyl-1H-indole-2,3-dione 3-[2-(3,4-dichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320422-25-1
Record name 1-Methyl-1H-indole-2,3-dione 3-[2-(3,4-dichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.